An In-Depth Technical Guide to N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride (CAS 1354963-42-0): A Key Building Block for Targeted Protein Degradation
An In-Depth Technical Guide to N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride (CAS 1354963-42-0): A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride is a versatile heterocyclic building block increasingly recognized for its utility in the field of medicinal chemistry, particularly in the burgeoning area of targeted protein degradation (TPD). Its structural features, combining a rigid piperidine scaffold with a methanesulfonamide moiety, make it an attractive component for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible and detailed synthetic route, a robust analytical characterization plan, and a discussion of its primary application as a linker element in the design of novel therapeutics.
Introduction: The Rise of a Versatile Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs due to its favorable physicochemical properties and its ability to confer conformational rigidity.[1][2] The incorporation of a methanesulfonamide group further modulates the molecule's polarity and hydrogen bonding capacity. N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride, with CAS number 1354963-42-0, has emerged as a key intermediate, frequently categorized as a "Protein Degrader Building Block" by chemical suppliers.[3] This classification points to its designed role in the construction of PROTACs, which are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[4]
This guide will delve into the technical details of this compound, providing researchers with the necessary information to effectively synthesize, characterize, and utilize it in their drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental for its successful application in multi-step syntheses and for predicting the properties of the final drug candidate.
| Property | Value | Source |
| CAS Number | 1354963-42-0 | [3] |
| Molecular Formula | C₇H₁₇ClN₂O₂S | [3] |
| Molecular Weight | 228.74 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO (predicted) | General knowledge |
| Purity | Typically >95% (as supplied by commercial vendors) | [3] |
Synthesis of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride: A Proposed Synthetic Workflow
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic route for N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Boc-3-(methylamino)piperidine
-
To a stirred solution of N-Boc-3-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add aqueous formaldehyde (1.1 eq, 37% in water).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(methylamino)piperidine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of N-Boc-3-(N-methylmethanesulfonamido)piperidine
-
Dissolve the N-Boc-3-(methylamino)piperidine (1.0 eq) from the previous step in DCM.
-
Add a suitable non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-3-(N-methylmethanesulfonamido)piperidine.
Step 3: Synthesis of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride
-
Dissolve the purified N-Boc-3-(N-methylmethanesulfonamido)piperidine (1.0 eq) in a suitable solvent such as dioxane or methanol.
-
Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M solution, 5-10 eq) or concentrated HCl.[5]
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.[6]
-
Upon completion, the hydrochloride salt of the product may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to induce precipitation and to remove any non-polar impurities.
-
Filter the solid, wash with the non-polar solvent, and dry under vacuum to yield the final product, N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride.
Analytical Characterization
A comprehensive analytical plan is crucial to confirm the identity, purity, and stability of the synthesized compound.
Table of Analytical Methods
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Peaks corresponding to the N-methyl, S-methyl, and piperidine ring protons with appropriate chemical shifts, multiplicities, and integrations. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact mass and confirmation of the elemental composition. | A molecular ion peak corresponding to the exact mass of the free base (C₇H₁₆N₂O₂S). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity (typically >95%). The method can be developed using a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like formic acid or trifluoroacetic acid. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorption bands for N-H (from the hydrochloride salt), C-H, S=O, and S-N bonds. |
Application in Targeted Protein Degradation (TPD)
The primary application of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride is as a building block for the synthesis of PROTACs.
The Role of Linkers in PROTACs
PROTACs are bifunctional molecules composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[7] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the efficacy of the PROTAC.[4][8] The linker orients the target protein and the E3 ligase in a productive ternary complex, facilitating the transfer of ubiquitin to the target protein, which is then marked for degradation by the proteasome.
N-methyl-N-(piperidin-3-yl)methanesulfonamide as a Linker Component
The piperidine moiety in N-methyl-N-(piperidin-3-yl)methanesulfonamide provides a rigid and conformationally defined segment within the PROTAC linker.[1] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex. The secondary amine of the piperidine ring serves as a convenient attachment point for further elaboration of the linker, connecting it to either the warhead or the E3 ligase ligand. The N-methylmethanesulfonamide group can influence the physicochemical properties of the PROTAC, such as its solubility and cell permeability.
Diagram of PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC utilizing a piperidine-based linker.
Conclusion
N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride is a valuable and versatile building block for the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure and functional handles provide a solid foundation for the rational design of PROTAC linkers. This technical guide offers a comprehensive resource for researchers, providing a plausible synthetic route, a thorough analytical plan, and a clear understanding of its application in the development of next-generation therapeutics. As the quest for novel and more effective drugs continues, the importance of such well-characterized building blocks will undoubtedly grow.
References
- BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
- Trofimov, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390.
- DeSantis, J., et al. (2022).
- Sino Biological. (2025). What makes PROTACs and MGDs game-changers in drug discovery?
- Ciaffaglione, M., et al. (2022). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Journal of Medicinal Chemistry, 65(13), 8737-8756.
- Patil, S. J., & Kare, P. K. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).
- Aapptec. (n.d.). N-Terminal Deprotection; Boc removal.
- Scott, J. S., et al. (2023). Property-based optimisation of PROTACs. RSC Medicinal Chemistry, 14(7), 1159-1175.
- BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
- CN103204801A - Synthesis method for N-Boc-3-piperidone.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Khom, S., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 62B(6), 724-730.
- Khom, S., et al. (2024).
- Montanari, D., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules, 26(3), 672.
- Montanari, D., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery.
- Pathare, R. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(10), 6825-6834.
- Furia, E., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6296.
- Urbonaitė, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- DeSantis, J., et al. (2022).
- BroadPharm. (n.d.). PROTAC linker, E3 Ligase Ligand-Linker.
- DeSantis, J., et al. (2022).
- CymitQuimica. (n.d.). Safety Data Sheet.
Sources
- 1. news-medical.net [news-medical.net]
- 2. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. explorationpub.com [explorationpub.com]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

